molecular formula C13H12N2O3S B6616902 Benzenesulfonamide, N-[(phenylamino)carbonyl]- CAS No. 22557-91-1

Benzenesulfonamide, N-[(phenylamino)carbonyl]-

Cat. No.: B6616902
CAS No.: 22557-91-1
M. Wt: 276.31 g/mol
InChI Key: RLXNWBVDCNYQJV-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[(phenylamino)carbonyl]- is a versatile chemical compound with a molecular formula of C19H17N3O3S. It is known for its applications in various fields, including drug discovery, materials synthesis, and organic chemistry . This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety and a phenylamino carbonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-[(phenylamino)carbonyl]- typically involves the reaction of benzenesulfonyl chloride with aniline in the presence of a base, followed by the reaction with phosgene or a similar carbonylating agent . The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[(phenylamino)carbonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include sulfonic acids, alcohols, and substituted benzenesulfonamides .

Scientific Research Applications

Benzenesulfonamide, N-[(phenylamino)carbonyl]- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, N-[(phenylamino)carbonyl]- is unique due to its specific structure that allows for selective inhibition of carbonic anhydrase IX over other isozymes. This selectivity makes it a valuable compound in the development of targeted therapies for cancer and bacterial infections .

Biological Activity

Benzenesulfonamide, N-[(phenylamino)carbonyl]-, is a compound that integrates both benzenesulfonamide and phenylureido functionalities, which contribute to its unique chemical reactivity and biological activity. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular structure of benzenesulfonamide derivatives often includes a sulfonamide group, which is known for its diverse biological effects. The specific compound exhibits potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

Benzenesulfonamide, N-[(phenylamino)carbonyl]-, primarily functions as an inhibitor of carbonic anhydrase enzymes. By binding to the active site of these enzymes, it disrupts their activity, which is crucial for various cellular processes including pH regulation and bicarbonate transport. This inhibition can lead to significant physiological effects, particularly in cancerous tissues where carbonic anhydrases are often overexpressed.

Anticancer Properties

Research has indicated that benzenesulfonamide derivatives exhibit antitumor activity against several cancer cell lines. For instance:

  • Cytotoxicity Tests : Studies demonstrated that these compounds inhibit the growth of human colon cancer (HCT-116), adenocarcinoma (HeLa), and breast cancer (MDA-MB-231) cell lines .
  • Mechanistic Insights : Molecular docking studies have shown that these compounds interact with carbonic anhydrase IX (hCA-IX), which is implicated in tumor acidification processes .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties , showing effectiveness against certain bacterial strains. This activity is likely due to the disruption of metabolic processes facilitated by carbonic anhydrase inhibition, which bacteria rely on for growth and reproduction.

Case Studies and Research Findings

StudyFindings
Figueroa-Valverde et al. (2023)Investigated cardiovascular effects using isolated rat heart models, showing that certain benzenesulfonamide derivatives can decrease perfusion pressure and coronary resistance .
PMC8780855 (2022)Highlighted the synthesis and characterization of related compounds with potential antitumor effects through molecular docking studies targeting hCA-IX .
MDPI Insights (2020)Discussed the structural characteristics that enhance the biological activities of pyrazolyl-ureas, which include benzenesulfonamide derivatives as promising scaffolds in medicinal chemistry .

Summary of Biological Activities

The diverse biological activities of benzenesulfonamide, N-[(phenylamino)carbonyl]- can be summarized as follows:

  • Inhibition of Carbonic Anhydrases : Critical for therapeutic applications in oncology.
  • Antitumor Activity : Effective against multiple cancer cell lines.
  • Antimicrobial Effects : Potential use in treating bacterial infections.
  • Cardiovascular Impact : Modulation of perfusion pressure indicates possible cardiovascular applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c16-13(14-11-7-3-1-4-8-11)15-19(17,18)12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXNWBVDCNYQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351637
Record name Benzenesulfonamide, N-[(phenylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22557-91-1
Record name Benzenesulfonamide, N-[(phenylamino)carbonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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